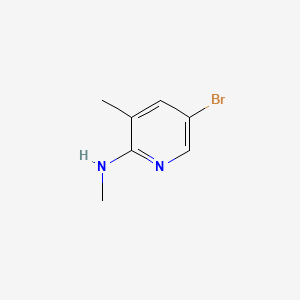

5-bromo-N,3-dimethylpyridin-2-amine

Description

BenchChem offers high-quality 5-bromo-N,3-dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N,3-dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,3-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBNIBCNVQMGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592854 | |

| Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245765-66-6 | |

| Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 5-bromo-N,3-dimethylpyridin-2-amine

This guide provides a comprehensive technical overview of 5-bromo-N,3-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, applications, and handling, with a focus on the scientific rationale behind its use.

5-bromo-N,3-dimethylpyridin-2-amine is a brominated derivative of dimethylpyridinamine.[1] Its unique structure, featuring a pyridine core with bromine, amino, and methyl substituents, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 5-bromo-N,3-dimethylpyridin-2-amine

| Property | Value | Source |

| CAS Number | 245765-66-6 | [1][2] |

| Molecular Formula | C₇H₉BrN₂ | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| IUPAC Name | 5-bromo-N,3-dimethylpyridin-2-amine | [1] |

| Synonyms | 5-Bromo-N,3-dimethyl-2-pyridinamine | [2] |

| Purity | ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | [2] |

| logP | 2.19422 | [2] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines like 5-bromo-N,3-dimethylpyridin-2-amine often involves multi-step processes. While specific proprietary methods may exist, a general and plausible synthetic approach can be inferred from established organic chemistry principles and related literature. A common strategy involves the functionalization of a pre-existing pyridine ring.

One potential synthetic pathway starts from 2,5-dibromo-3-methylpyridine. This approach leverages the differential reactivity of the bromine atoms and the directing effects of the methyl group.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-bromo-N,3-dimethylpyridin-2-amine.

Causality in Experimental Design

-

Choice of Starting Material: 2,5-dibromo-3-methylpyridine is a logical precursor. The bromine at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

-

Nucleophile Selection: Methylamine is chosen to introduce the N-methylamino group at the 2-position.

-

Reaction Conditions: A polar aprotic solvent like DMSO is suitable for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively free. A base such as potassium carbonate is used to deprotonate the methylamine, increasing its nucleophilicity. The reaction is typically heated to overcome the activation energy barrier for the aromatic substitution.

Applications in Drug Discovery

The primary application of 5-bromo-N,3-dimethylpyridin-2-amine is as a crucial intermediate in the synthesis of Ozenoxacin.[1] Ozenoxacin is a topical quinolone antibiotic used to treat impetigo. The structural features of 5-bromo-N,3-dimethylpyridin-2-amine are essential for building the complex molecular architecture of the final active pharmaceutical ingredient (API).

The bromine atom on the pyridine ring is particularly important as it provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of larger, more complex fragments, which is a common strategy in modern drug discovery to explore chemical space and optimize pharmacological properties. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3]

Role in Ozenoxacin Synthesis

Caption: Role of 5-bromo-N,3-dimethylpyridin-2-amine in Ozenoxacin synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using 5-bromo-N,3-dimethylpyridin-2-amine. This protocol is intended as a starting point and may require optimization for specific substrates.

Objective: To couple an arylboronic acid with 5-bromo-N,3-dimethylpyridin-2-amine.

Materials:

-

5-bromo-N,3-dimethylpyridin-2-amine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-N,3-dimethylpyridin-2-amine, the arylboronic acid, and the base.

-

Solvent and Catalyst Addition: Add the solvent mixture, followed by the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) of the product with the expected values. The purity can be assessed by HPLC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-bromo-N,3-dimethylpyridin-2-amine. While a specific safety data sheet (SDS) for this compound was not found in the provided search results, general guidelines for similar brominated aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]

-

First Aid:

References

-

apicule. (n.d.). 5-Bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6) API Intermediate Manufacturers. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-bromo-N,3-dimethylpyridin-2-amine

Abstract: This technical guide provides a comprehensive examination of the core physical properties of 5-bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6), a key pharmaceutical intermediate in the synthesis of the API Ozenoxacin.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of values. It delves into the causality behind why these properties are critical in a pharmaceutical context and provides detailed, field-proven methodologies for their accurate determination. By grounding experimental protocols in authoritative standards, this guide serves as a practical resource for characterizing this and similar molecules.

Introduction: The "Why" Behind Physical Property Characterization

In drug development, the journey from a promising molecule to a viable therapeutic is paved with data. Among the most fundamental data points are the physical properties of the active pharmaceutical ingredient (API) or its intermediates. For a molecule like 5-bromo-N,3-dimethylpyridin-2-amine, understanding its physical characteristics is not merely an academic exercise; it is a predictive tool for its behavior in synthesis, formulation, and ultimately, its physiological fate.

Properties such as melting point, solubility, and pKa dictate critical downstream decisions. They influence purification strategies, choice of formulation excipients, and directly impact a drug's absorption and bioavailability. An impurity in a synthetic intermediate, revealed by a depressed and broadened melting point, could compromise the entire drug product. Poor aqueous solubility can render a highly potent compound therapeutically useless. This guide, therefore, emphasizes not just the "what," but the "how" and "why" of physical property determination, providing the robust framework necessary for successful drug development.

Molecular Identity and Core Physicochemical Data

The foundational step in any analysis is confirming the identity and basic characteristics of the compound. 5-bromo-N,3-dimethylpyridin-2-amine is a brominated pyridinamine derivative with the following key identifiers.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-N,3-dimethylpyridin-2-amine | [1] |

| CAS Number | 245765-66-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₉BrN₂ | [1][2][3][4][5] |

| Molecular Weight | 201.06 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [2] |

| Purity | ≥97% - ≥98% | [2][5] |

| Primary Use | Intermediate for API Ozenoxacin | [1] |

Thermal Properties: Melting and Boiling Points

Thermal properties are indicators of purity and the strength of intermolecular forces within the crystal lattice. They are critical for process chemistry, defining drying temperatures and stability limits.

Melting Point

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a very narrow range (typically <1°C). Impurities disrupt the crystal lattice, lowering and broadening the melting range, making it a crucial, simple test for purity.

Reported Data: There is a notable discrepancy in the literature for the melting point of this compound, which may be attributable to differences in sample purity or the presence of different polymorphic forms.

This variability underscores the necessity of in-house verification using a standardized protocol.

Authoritative Protocol: Melting Range Determination (Capillary Method, USP <741>)

This protocol adheres to the standards set by the United States Pharmacopeia (USP), ensuring regulatory compliance and data integrity.[6][7]

Causality: The capillary method is a globally accepted standard that provides high accuracy through controlled heating and precise temperature monitoring. The defined ramp rate ensures thermal equilibrium between the sample and the heating block, preventing artificially high readings.[8]

Methodology:

-

Sample Preparation:

-

Ensure the sample is thoroughly dried, for instance in a vacuum desiccator over silica gel for 24 hours, to remove any residual solvent that could depress the melting point.[6]

-

Finely powder the crystalline solid using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Charge a capillary tube (standard dimensions: 0.8–1.2 mm internal diameter) by tapping the open end into the powder.[9]

-

Compact the powder into a column of 2.5–3.5 mm at the bottom of the sealed tube by tapping it on a hard surface.[6]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a suitable transparent fluid bath (e.g., silicone oil) or a metal block.

-

Calibrate the apparatus using USP Melting Point Reference Standards at temperatures close to the expected melting point of the sample.[9]

-

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 5-10°C below the expected lower limit of the melting range.[6][8]

-

Insert the capillary tube into the apparatus.

-

Adjust the heating rate to a slow, controlled ramp of 1 ± 0.5°C per minute.[6][8]

-

Record Temperature T1 (Onset): The temperature at which the column of powder is first observed to collapse against the capillary wall.[6]

-

Record Temperature T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a clear liquid.

-

-

Reporting: The melting range is reported as T1 – T2. For a pure substance, this range should be narrow.

Boiling Point

While less commonly determined for solid intermediates unless distillation is part of the purification process, the boiling point provides information on molecular volatility.

Reported Data:

-

Predicted Boiling Point: 264.6 ± 40.0°C (at 760 mmHg)[3]

Authoritative Protocol: Boiling Point Determination (OECD Guideline 103)

The Organisation for Economic Co-operation and Development (OECD) provides several methods. The dynamic method is described here as it also allows for vapor pressure determination.[10][11][12]

Causality: This method defines the boiling point as the temperature where the substance's vapor pressure equals the ambient pressure. By systematically varying the external pressure and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed, providing more comprehensive data than a single-point measurement.

Methodology:

-

Apparatus Setup: Assemble a heating vessel with the substance, a pressure-tight connection to a vacuum pump and a manometer, and a calibrated temperature sensor immersed in the liquid.

-

Measurement:

-

Reduce the pressure in the apparatus to the lowest desired value (e.g., 10 kPa).

-

Heat the sample gently with continuous stirring.

-

Record the temperature at which boiling becomes steady and the pressure reading from the manometer. Boiling is defined by the persistent formation of bubbles from a boiling chip or the inner surface of the vessel, not just the release of dissolved gases.

-

Increase the pressure in controlled increments, recording the corresponding boiling temperature at each step.

-

-

Data Analysis:

-

Plot the logarithm of the measured pressures (log P) against the inverse of the corresponding absolute temperatures (1/T).

-

Using the Clausius-Clapeyron equation, interpolate the data to determine the boiling temperature at standard atmospheric pressure (101.325 kPa).

-

Solubility: A Cornerstone of "Druggability"

Solubility is arguably one of the most critical physical properties for a drug candidate. It governs how a compound dissolves in physiological fluids, a prerequisite for absorption. For an intermediate, solubility dictates the choice of solvents for reaction, crystallization, and purification.

Reported Data:

-

Solubility Profile: Soluble in Dichloromethane (DCM); sparingly soluble in water.[2]

Authoritative Protocol: Thermodynamic Solubility via Shake-Flask Method (ICH/USP)

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[13]

Causality: The shake-flask method ensures that the solution reaches a true equilibrium with an excess of the solid compound, providing a measure of thermodynamic solubility.[13] This is distinct from kinetic solubility, which often overestimates solubility by starting from a DMSO stock and can be influenced by the rate of precipitation.[14][15] The extended incubation period allows for the dissolution/re-precipitation process to stabilize.

Methodology:

-

Preparation:

-

Prepare a series of vials containing a suitable buffer at a relevant physiological pH (e.g., pH 1.2 for stomach, pH 6.8 for intestine) or the solvent of interest (e.g., water, ethanol).

-

Add an excess amount of the solid 5-bromo-N,3-dimethylpyridin-2-amine to each vial. The excess should be clearly visible to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. A time-course study can be run to confirm when equilibrium is reached (i.e., when solubility values no longer increase).

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a standard curve of the compound in the same solvent/buffer system.

-

Analyze the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, to determine the concentration.[14]

-

The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

-

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For an aminopyridine, the basic nitrogen atoms can be protonated. The pKa value is critical as it dictates the charge state of the molecule at different physiological pHs, which in turn profoundly affects its solubility, membrane permeability, and receptor binding.

Reported Data:

-

Predicted pKa: 5.31 ± 0.10[3]

This predicted value suggests that at physiological pH (~7.4), the compound will be predominantly in its neutral, un-ionized form, which typically favors membrane permeation.

Authoritative Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate and precise method for directly measuring the pKa of ionizable compounds.[16][17][18]

Causality: The method works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa corresponds to the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[16] This provides a direct experimental measure of the compound's acidity or basicity.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurement.[16]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[17] The constant ionic strength minimizes changes in activity coefficients during titration.

-

If aqueous solubility is too low, a co-solvent (like methanol or acetonitrile) can be used, and the aqueous pKa is then determined by extrapolation.

-

Purge the solution with nitrogen gas to remove dissolved CO₂ which can interfere with the titration of basic compounds.[17]

-

-

Titration:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a magnetic stirrer.

-

Since 5-bromo-N,3-dimethylpyridin-2-amine is a base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, recording the pH value after it stabilizes with each addition.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Determine the equivalence point (the point of maximum slope on the curve).

-

The pH at the half-equivalence point (where half the volume of titrant needed to reach the equivalence point has been added) is equal to the pKa of the conjugate acid.[16] The pKa of the base itself can be calculated from this value.

-

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR should be performed. The signal area in ¹H NMR is directly proportional to the number of nuclei, allowing for quantitative analysis of purity against a certified internal standard.[19][20]

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine ring.

-

N-Methyl Protons: A singlet corresponding to the methyl group attached to the amine nitrogen.

-

Ring Methyl Protons: A singlet corresponding to the methyl group attached to the pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information on the functional groups present in the molecule. For a solid sample, the KBr pellet method is a standard approach.[21][22]

Expected Key Vibrational Bands:

-

C-N stretching: In the region of 1250-1350 cm⁻¹.

-

C=C and C=N stretching: In the aromatic region of 1400-1600 cm⁻¹.

-

C-H stretching: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹).

-

C-Br stretching: Typically found in the lower frequency region (<600 cm⁻¹).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information. Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar molecule.[23][24]

Expected Observation:

-

The mass spectrum should show a prominent ion cluster for the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this cluster will appear as two peaks of nearly equal intensity separated by 2 mass units (e.g., at m/z 201 and 203), which is a definitive signature for a monobrominated compound.

Conclusion

The physical properties of 5-bromo-N,3-dimethylpyridin-2-amine are foundational to its successful application as a pharmaceutical intermediate. A melting point of 62-90°C, predicted pKa of ~5.3, and sparse aqueous solubility define its behavior in chemical and biological systems. This guide has provided not only the known values for these properties but, more importantly, has detailed the authoritative, standardized protocols required for their verification. For drug development professionals, adherence to these robust methodologies—from USP melting point determination to OECD boiling point analysis and shake-flask solubility—is non-negotiable. It ensures data integrity, facilitates regulatory acceptance, and ultimately de-risks the complex process of bringing a new therapeutic to fruition.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

Northern Illinois University. Sample preparation for FT-IR. [Link]

-

EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]

-

Rocky Mountain Labs. What sample is needed for FTIR? [Link]

-

University of Florida. Sample Preparation – FT-IR/ATR. [Link]

-

Scribd. USP 741 Melting Point or Range. [Link]

-

Home Sunshine Pharma. 5-broMo-N,3-diMethylpyridin-2-aMine CAS 245765-66-6. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

PubMed. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

USP-NF. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

-

Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Northeastern University. Test No. 103: Boiling Point. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

-

SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

-

University of Tennessee, Knoxville. Methods for Identification and Quantitation of Small Molecules and Peptides in Bioenergy, Metabolism, and Proteome Research. [Link]

-

YouTube. Melting point testing as per USP 741. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

USP-NF. 〈741〉 Melting Range or Temperature. [Link]

-

EPFL. pKa Values. [Link]

-

Request PDF. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

PMC - NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

ResearchGate. Quantitative NMR spectroscopy in pharmaceutical R&D. [Link]

-

Iraqi National Journal of Chemistry. Effect of atomic Charge on pka 's of Substituted pyridines. [Link]

-

YouTube. NMR of molecules large and small in biomedical research and drug design. [Link]

-

UNL Digital Commons. NMR Metabolomics Protocols for Drug Discovery. [Link]

-

PMC - NIH. Current NMR Techniques for Structure-Based Drug Discovery. [Link]

-

Bruker. How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

-

apicule. 5-Bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6) API Intermediate Manufacturers. [Link]

-

Arkivoc. a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

-

PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]

-

PubChem. 5-Bromo-2-methylpyridin-3-amine. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Factory Directly Supply Safe (5-BroMo-3-Methylpyridin-2-yl) Methanamine; 5-Bromo-N, 3-Dimethylpyridin-2-Amine CAS 245765-66-6 - 5-Bromo-N 3-Dimethylpyridin-2-Amine and 2-Pyridinamine 5-Bromo-N 3-Dimethyl-; [jsxinsu.en.made-in-china.com]

- 3. 5-broMo-N,3-diMethylpyridin-2-aMine CAS 245765-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 5-bromo-N,3-dimethylpyridin-2-amine - CAS:245765-66-6 - Abovchem [abovchem.com]

- 5. chemscene.com [chemscene.com]

- 6. thinksrs.com [thinksrs.com]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uspbpep.com [uspbpep.com]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. eng.uc.edu [eng.uc.edu]

- 23. uab.edu [uab.edu]

- 24. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Core Compound Profile and Physicochemical Properties

An In-depth Technical Guide to 5-bromo-N,3-dimethylpyridin-2-amine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-N,3-dimethylpyridin-2-amine, a key intermediate in modern pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's physicochemical properties, provides detailed and validated synthetic protocols, and explains the chemical principles underpinning its application, with a focus on its role in the production of the antibiotic, Ozenoxacin.

5-bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6) is a substituted bromopyridine derivative essential for the construction of complex molecular architectures in medicinal chemistry.[1] Its structure, featuring a reactive bromine atom and strategically placed methyl groups, makes it a valuable building block for introducing a functionalized pyridine moiety.

Molecular and Physicochemical Data Summary

The fundamental properties of 5-bromo-N,3-dimethylpyridin-2-amine are summarized below. These values are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BrN₂ | [2] |

| Molecular Weight | 201.06 g/mol | [2] |

| CAS Number | 245765-66-6 | [2] |

| IUPAC Name | 5-bromo-N,3-dimethylpyridin-2-amine | [1] |

| Synonyms | 5-Bromo-3-methyl-2-(methylamino)pyridine, N-(5-bromo-3-methyl-2-pyridyl)-N-methylamine | |

| Appearance | Solid | |

| Melting Point | 62-64 °C | |

| Boiling Point | 264.6 ± 40.0 °C (Predicted) | |

| Density | 1.494 ± 0.06 g/cm³ (Predicted) | |

| pKa | 5.31 ± 0.10 (Predicted) | |

| LogP | 2.194 | [2] |

| TPSA | 24.92 Ų | [2] |

Synthesis and Mechanistic Insights

The synthesis of 5-bromo-N,3-dimethylpyridin-2-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and scalable route begins with the commercially available precursor, 2-amino-3-methylpyridine. The overall workflow involves bromination of the pyridine ring, followed by N-methylation of the amino group.

Diagram: Overall Synthesis Workflow

Caption: Synthesis workflow from precursor to final product.

Part I: Synthesis of 2-Amino-5-bromo-3-methylpyridine (Intermediate 1)

Expertise & Experience: The synthesis begins with the selective bromination of 2-amino-3-methylpyridine. The amino group is an activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The C5 position is sterically accessible and electronically activated by the C2 amino group, making it the preferred site for electrophilic aromatic substitution. Using N-Bromosuccinimide (NBS) is often preferred in a laboratory setting as it is a solid source of electrophilic bromine that is easier and safer to handle than liquid bromine.[3]

Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-methylpyridine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0-2 °C using an ice bath.

-

Brominating Agent Addition: Slowly add a solution of Bromine (1.0 eq.) in CH₂Cl₂ dropwise to the cooled solution over 1 hour, maintaining the temperature below 5 °C.

-

Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion. This typically takes 3-4 hours at room temperature after the addition is complete.

-

Work-up and Isolation: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~9.[4] An aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be added to neutralize any remaining bromine.[4]

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product as a solid. This material is often of sufficient purity (>95%) to be used directly in the next step without further purification.[4]

Part II: Synthesis of 5-bromo-N,3-dimethylpyridin-2-amine (Final Product)

This stage involves a two-step, one-pot procedure starting from the brominated intermediate.[5]

Expertise & Experience: Direct N-methylation can be challenging and may result in a mixture of mono- and di-methylated products. A more controlled approach, as detailed in patent literature, involves first reacting the primary amine with formaldehyde to form a methoxymethyl intermediate.[5] This intermediate is then reduced in situ. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation; it is a mild, selective hydride donor that effectively reduces the iminium ion transiently formed from the methoxymethyl group without affecting the pyridine ring or the carbon-bromine bond.

Experimental Protocol:

-

Formation of Methoxymethyl Intermediate: Charge a round-bottom flask with 2-amino-5-bromo-3-methylpyridine (1.0 eq.), methanol, and sodium hydroxide. Add formalin solution (aqueous formaldehyde) and stir the mixture for 4-5 hours at room temperature.[5]

-

Isolation of Intermediate (Optional but recommended for scale-up): Quench the reaction with water. The product, N-(5-bromo-3-methyl-2-pyridyl)-N-(methoxymethyl)amine, will precipitate as a solid. Filter the solid, wash with water, and dry.[5]

-

Reduction to Final Product: In a new flask, suspend the dried methoxymethyl intermediate (1.0 eq.) in tetrahydrofuran (THF). Cool the mixture and add sodium borohydride (NaBH₄) portion-wise, stirring for 1 hour.[5]

-

Reaction Monitoring (Self-Validation): The reduction can be monitored by TLC or HPLC-MS. The disappearance of the methoxymethyl intermediate and the appearance of the final product confirms the completion of the reaction.

-

Work-up and Purification: Upon completion, carefully add water to quench any unreacted NaBH₄. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-bromo-N,3-dimethylpyridin-2-amine.

Application in Ozenoxacin Synthesis

5-bromo-N,3-dimethylpyridin-2-amine is a crucial intermediate for the synthesis of Ozenoxacin, a topical quinolone antibiotic.[1] The bromine atom at the C5 position serves as a chemical handle for a palladium-catalyzed Suzuki cross-coupling reaction.

Expertise & Experience: To participate in the Suzuki coupling, the bromopyridine must be coupled with a boronic acid or boronate ester derivative of the quinolone core. Alternatively, and more commonly described, the bromopyridine itself is first converted into a boronic acid derivative. This is achieved by protecting the N-methylamino group (e.g., as a benzamide), performing a halogen-metal exchange on the C-Br bond with a strong base like n-butyllithium, and then quenching the resulting lithiated species with a trialkyl borate (e.g., triisopropyl borate) to form the boronic acid after acidic workup.[5] This boronic acid derivative then undergoes Suzuki coupling with the chlorinated quinolone core of Ozenoxacin.

Diagram: Role in Ozenoxacin Synthesis

Sources

- 1. apicule.com [apicule.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-5-bromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. WO2020065668A1 - Crystalline form of ozenoxacin and processes for preparation thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-N,3-dimethylpyridin-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel compound 5-bromo-N,3-dimethylpyridin-2-amine, a key intermediate in the synthesis of pharmaceuticals such as Ozenoxacin[1]. This document moves beyond a simple recitation of analytical techniques, offering a logical and self-validating workflow designed for researchers and drug development professionals. Each step is rationalized, detailing the causality behind experimental choices and providing in-depth protocols. The guide integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to build an unassailable structural proof. All protocols and interpretations are grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Importance of Structural Verification

In the realm of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The subject of this guide, 5-bromo-N,3-dimethylpyridin-2-amine, presents a substituted pyridine scaffold, a common motif in medicinal chemistry. Its correct structural assignment is paramount to understanding its reactivity, potential biological activity, and the purity of subsequent active pharmaceutical ingredients.

This guide is structured to mirror the logical progression of a structural investigation, beginning with synthesis and proceeding through a hierarchy of spectroscopic and analytical techniques. Each section is designed to be a self-contained module, complete with theoretical underpinnings, detailed experimental protocols, and data interpretation strategies.

Synthesis and Purification: Establishing a Pure Analytical Sample

The journey to structure elucidation begins with the synthesis of the target compound. Several synthetic routes are available for N-substituted bromopyridines[2][3]. A common and effective method involves the reaction of a dibrominated pyridine precursor with an appropriate amine.

Recommended Synthetic Protocol

A plausible synthesis of 5-bromo-N,3-dimethylpyridin-2-amine can be adapted from procedures for similar compounds, such as the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide[2][4].

Step-by-Step Protocol:

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,5-dibromo-3-methylpyridine (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N-methylformamide (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 5-bromo-N,3-dimethylpyridin-2-amine.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and elemental composition of the synthesized compound. Electron Impact (EI) ionization is a common technique for relatively small, volatile organic molecules.

Expected Mass Spectrum and Fragmentation Pattern

For 5-bromo-N,3-dimethylpyridin-2-amine (C₇H₉BrN₂), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 1: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 200/202 | Molecular ion peak with bromine isotope pattern. |

| [M-CH₃]⁺ | 185/187 | Loss of a methyl radical from the N-methyl group. |

| [M-Br]⁺ | 121 | Loss of a bromine radical. |

The fragmentation of substituted pyridines in EI-MS often involves cleavage of bonds adjacent to the ring and functional groups[4][5][6][7]. The loss of a methyl group from the N-methylamino substituent is a likely fragmentation pathway.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Parameters:

-

Ionization Mode: Electron Impact (EI)

-

Electron Energy: 70 eV

-

Scan Range: m/z 50-300

-

Ion Source Temperature: 200 °C

-

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet and acquire the mass spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. For 5-bromo-N,3-dimethylpyridin-2-amine, we expect to observe characteristic absorption bands for the N-H bond, C-N bonds, aromatic C-H and C=C bonds, and the C-Br bond.

Predicted IR Absorption Bands

Table 2: Predicted Infrared Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 (weak to medium) | Secondary amine N-H stretching vibration. |

| C-H Stretch (aromatic) | 3000-3100 | Stretching vibrations of C-H bonds on the pyridine ring. |

| C-H Stretch (aliphatic) | 2850-2960 | Stretching vibrations of C-H bonds in the methyl groups. |

| C=C and C=N Stretch | 1400-1600 | Aromatic ring stretching vibrations. |

| C-N Stretch | 1250-1350 | Stretching vibration of the aryl-amine C-N bond. |

| C-Br Stretch | 500-600 | Stretching vibration of the carbon-bromine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Record the spectrum and perform a background subtraction using a clean ATR crystal as the reference[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals: two aromatic protons on the pyridine ring and two signals for the methyl groups. The chemical shifts can be estimated using NMR prediction software[9][10][11].

Table 3: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H-4 | ~7.5 | d | 1H | ~2.5 Hz |

| H-6 | ~8.0 | d | 1H | ~2.5 Hz |

| N-CH₃ | ~2.9 | s | 3H | - |

| C3-CH₃ | ~2.3 | s | 3H | - |

The two aromatic protons, H-4 and H-6, are expected to be meta-coupled, resulting in doublets with a small coupling constant.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. Chemical shifts can be predicted using online databases and software[12][13][14][15][16].

Table 4: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~158 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~110 |

| C-6 | ~150 |

| N-CH₃ | ~30 |

| C3-CH₃ | ~18 |

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. We expect to see a cross-peak between the signals for H-4 and H-6, confirming their meta-relationship[17][18][19].

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will allow for the unambiguous assignment of the protonated carbons (C-4, C-6, N-CH₃, and C3-CH₃)[20][21][22].

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons and for piecing together the molecular fragments. For example, the protons of the C3-methyl group should show correlations to C-2, C-3, and C-4. The protons of the N-methyl group should show a correlation to C-2[20][21][23].

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Acquisition:

-

2D NMR Acquisition:

-

Perform a standard COSY experiment.

-

Perform a standard HSQC experiment.

-

Perform a standard HMBC experiment[26].

-

-

Data Processing and Interpretation: Process the spectra using appropriate software and interpret the 1D and 2D data to assign all proton and carbon signals[17][18][27].

Visualization of NMR Correlations

The following diagram illustrates the key expected HMBC correlations for 5-bromo-N,3-dimethylpyridin-2-amine.

Caption: Key HMBC correlations for 5-bromo-N,3-dimethylpyridin-2-amine.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of atoms in the solid state[28].

Protocol for Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a common and effective technique for small organic molecules[1][29][30].

Step-by-Step Protocol:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents to find one in which it is sparingly soluble.

-

Crystal Growth:

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution.

Data Collection and Structure Refinement

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software. The final refined structure will provide precise bond lengths, bond angles, and the overall 3D conformation of the molecule[31].

Workflow for X-ray Crystallography

Sources

- 1. How To [chem.rochester.edu]

- 2. 5-broMo-N,3-diMethylpyridin-2-aMine synthesis - chemicalbook [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PROSPRE [prospre.ca]

- 11. Visualizer loader [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. CASPRE [caspre.ca]

- 16. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. emerypharma.com [emerypharma.com]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 24. books.rsc.org [books.rsc.org]

- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 26. ulethbridge.ca [ulethbridge.ca]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 29. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 30. journals.iucr.org [journals.iucr.org]

- 31. X-ray Crystallography - Creative BioMart [creativebiomart.net]

1H NMR spectrum of 5-bromo-N,3-dimethylpyridin-2-amine

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-N,3-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-bromo-N,3-dimethylpyridin-2-amine. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles and spectral data from analogous substituted pyridine structures to predict and interpret the expected spectrum. This guide offers a detailed breakdown of anticipated chemical shifts, coupling constants, and signal multiplicities. Furthermore, a rigorous, step-by-step experimental protocol for the acquisition of a high-resolution ¹H NMR spectrum is presented, ensuring a self-validating system for researchers. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted pyridine derivatives in fields such as medicinal chemistry and materials science.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern chemical and pharmaceutical research. Their inherent electronic properties and versatile reactivity make them privileged scaffolds in the design of novel therapeutic agents and functional materials. The precise characterization of these molecules is paramount, and ¹H NMR spectroscopy stands as one of the most powerful analytical techniques for elucidating their molecular structure. The spatial arrangement and electronic environment of each proton in a molecule generate a unique spectral fingerprint, providing invaluable insights into its identity and purity.

This guide focuses on 5-bromo-N,3-dimethylpyridin-2-amine, a molecule with distinct electronic features arising from the interplay of an electron-donating amino group, an electron-withdrawing bromine atom, and two methyl groups on the pyridine ring. Understanding the ¹H NMR spectrum of this compound is crucial for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-bromo-N,3-dimethylpyridin-2-amine is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts are based on the analysis of substituent effects on the pyridine ring.[1][2][3] The electron-donating amino group and the methyl group at the 3-position will shield nearby protons, shifting their signals upfield, while the electronegative bromine atom will have a deshielding effect, moving adjacent proton signals downfield.[4]

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 | H-4 | ~7.5 - 7.8 | Doublet (d) | 1H |

| 2 | H-6 | ~7.9 - 8.2 | Doublet (d) | 1H |

| 3 | N-CH₃ | ~2.9 - 3.2 | Singlet (s) | 3H |

| 4 | C3-CH₃ | ~2.2 - 2.5 | Singlet (s) | 3H |

In-Depth Spectral Interpretation

Aromatic Protons (H-4 and H-6)

The two protons on the pyridine ring, H-4 and H-6, are expected to appear as distinct doublets in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).[5]

-

H-4: This proton is situated meta to the bromine atom and ortho to the C3-methyl group. It is expected to be coupled to H-6 with a small meta coupling constant (⁴JHH), typically in the range of 2-3 Hz.[4] The electronic environment of H-4 is influenced by both the electron-donating C3-methyl group and the electron-withdrawing bromine at C5.

-

H-6: This proton is ortho to the bromine atom and meta to the N-methylamino group. The strong deshielding effect of the adjacent bromine atom is predicted to shift the H-6 signal significantly downfield compared to H-4. It will also appear as a doublet due to the meta coupling with H-4.

Methyl Protons (N-CH₃ and C3-CH₃)

The two methyl groups will each produce a singlet in the upfield region of the spectrum, as they have no adjacent protons to couple with.

-

N-CH₃: The protons of the N-methyl group are directly attached to a nitrogen atom, which is less electronegative than oxygen but still deshielding. This will result in a chemical shift that is typically in the range of δ 2.9-3.2 ppm.[6][7]

-

C3-CH₃: The protons of the methyl group at the C3 position are attached to an aromatic carbon. Their chemical shift is expected to be in the typical range for aryl methyl groups, around δ 2.2-2.5 ppm.

The integration of the peaks will be crucial for confirming the assignments, with the aromatic protons integrating to 1H each and the methyl groups integrating to 3H each.[8]

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines a robust methodology for the acquisition of a high-quality ¹H NMR spectrum of 5-bromo-N,3-dimethylpyridin-2-amine.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. The choice of solvent can slightly alter the chemical shifts.

-

Concentration: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

Molecular Structure

Caption: Molecular structure of 5-bromo-N,3-dimethylpyridin-2-amine.

Predicted ¹H NMR Signal Relationship

Caption: Relationship between proton environments and predicted ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of 5-bromo-N,3-dimethylpyridin-2-amine is a powerful tool for its structural confirmation and purity assessment. This guide provides a detailed prediction and interpretation of the spectrum, highlighting the expected chemical shifts and coupling patterns based on established NMR principles and data from related compounds. The provided experimental protocol offers a standardized and reliable method for acquiring a high-quality spectrum. By combining theoretical prediction with rigorous experimental methodology, researchers can confidently characterize this and other substituted pyridine derivatives, advancing their work in drug discovery and materials science.

References

-

Castellano, S., & Günther, H. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 43(12), 4473-4477. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 539-546. [Link]

-

Zanger, M., & Simons, W. W. (1974). Use of shielding parameters for the calculation of chemical shifts in the nuclear magnetic resonance spectra of substituted pyridines. Analytical Chemistry, 46(13), 2042–2045. [Link]

-

LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Pazio, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13876–13888. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. Interpreting | OpenOChem Learn [learn.openochem.org]

An In-Depth Guide to the Mass Spectrometric Analysis of 5-bromo-N,3-dimethylpyridin-2-amine

Introduction

5-bromo-N,3-dimethylpyridin-2-amine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably in the development of novel APIs.[1] Its structural integrity and purity are paramount, making robust analytical techniques essential for its characterization. Mass spectrometry (MS) stands as a cornerstone analytical method, offering unparalleled sensitivity and structural insight by providing precise molecular weight information and detailed fragmentation patterns.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-bromo-N,3-dimethylpyridin-2-amine. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and a practical, field-proven experimental workflow. We will explore the theoretical underpinnings of ionization and fragmentation, present a detailed protocol for analysis, and interpret the resulting mass spectra to build a complete structural portrait of the molecule.

Foundational Principles for Analysis

A successful mass spectrometry experiment is built on a clear understanding of the analyte's chemical nature. The structure of 5-bromo-N,3-dimethylpyridin-2-amine (C₇H₉BrN₂) dictates the optimal analytical strategy.[1][2]

Ionization Technique Selection: The Case for Electrospray Ionization (ESI)

The goal of ionization is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation. For 5-bromo-N,3-dimethylpyridin-2-amine, Electrospray Ionization (ESI) is the method of choice.

-

Causality: The molecule possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic N-methyl amine. These sites are readily protonated in the acidic mobile phases commonly used with ESI.[3][4] This high proton affinity allows for the efficient formation of the protonated molecule, [M+H]⁺, which is the primary ion observed in the full scan (MS1) spectrum. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy, thus preserving the molecular ion for subsequent fragmentation analysis (MS/MS).

The Crucial Isotopic Signature of Bromine

A defining characteristic of any bromine-containing compound is its unique isotopic pattern.[5][6]

-

Expertise: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[5][7] Consequently, any ion containing a bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[7] For 5-bromo-N,3-dimethylpyridin-2-amine, the protonated molecule will be detected as a doublet at nominal m/z values of 201 and 203, corresponding to [C₇H₁₀⁷⁹BrN₂]⁺ and [C₇H₁₀⁸¹BrN₂]⁺. This isotopic signature is a powerful, self-validating feature for confirming the presence of bromine in the molecule.[5]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While the MS1 scan confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the molecule's structure. Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD) is the most common technique used for this purpose.[8]

-

Mechanism: In a CID experiment, the mass-selected precursor ion (e.g., the [M+H]⁺ ion at m/z 201) is accelerated into a collision cell filled with an inert gas like argon or nitrogen.[8] The collisions convert kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest chemical bonds.[8][9] The resulting product ions are then analyzed to generate the MS/MS spectrum, which serves as a molecular fingerprint.

Experimental Protocol and Workflow

This section outlines a robust, step-by-step protocol for the analysis of 5-bromo-N,3-dimethylpyridin-2-amine using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample and System Preparation

-

Solvent Preparation: Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The acidic modifier is critical for promoting efficient protonation in the ESI source.

-

Sample Preparation: Accurately weigh and dissolve the 5-bromo-N,3-dimethylpyridin-2-amine standard in a 50:50 mixture of acetonitrile/water to a final concentration of 1 µg/mL.

-

System Equilibration: Equilibrate the LC system with an appropriate starting gradient condition (e.g., 95% Solvent A / 5% Solvent B) until a stable baseline is achieved.

LC-MS/MS Configuration

The following table summarizes the recommended starting parameters for a typical triple quadrupole or Q-TOF mass spectrometer. These settings should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for retaining small organic molecules. |

| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC-MS. |

| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte. |

| Gradient | 5% to 95% B over 5 min | A standard gradient to elute the compound and clean the column. |

| Mass Spectrometry | ||

| Ionization Mode | ESI, Positive | To generate protonated [M+H]⁺ ions.[3] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Source Temperature | 120 °C | Aids in desolvation of droplets. |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Removes solvent to produce gas-phase ions. |

| Desolvation Temp. | 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |

| MS/MS Parameters | ||

| Precursor Ion(s) | m/z 201.0 and 203.0 | The isotopic doublet of the protonated molecule. |

| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation.[8] |

| Collision Energy | 10-40 eV (Ramped) | Ramping the energy allows for the observation of multiple fragmentation pathways. |

Experimental Workflow Diagram

The overall analytical process can be visualized as a linear progression from sample introduction to data interpretation.

Caption: Proposed CID fragmentation of 5-bromo-N,3-dimethylpyridin-2-amine.

Summary of Expected Ions

The table below summarizes the key ions expected in the MS1 and MS/MS spectra. High-resolution mass would provide more precise values.

| m/z (Nominal) | Proposed Formula | Description |

| 201.0 / 203.0 | [C₇H₁₀BrN₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 186.0 / 188.0 | [C₆H₇BrN₂]⁺ | Fragment from loss of methyl radical (CH₃•) |

| 121.1 | [C₇H₉N₂]⁺ | Fragment from loss of hydrogen bromide (HBr) |

Conclusion

The mass spectrometric analysis of 5-bromo-N,3-dimethylpyridin-2-amine is a definitive method for its identification and structural confirmation. By leveraging ESI for soft ionization, analysts can readily observe the protonated molecule. The characteristic 1:1 isotopic doublet for bromine provides an immediate and unmistakable validation of the element's presence. Furthermore, tandem mass spectrometry through CID elucidates key structural features, with the neutral loss of HBr being a particularly diagnostic fragmentation pathway. The protocols and interpretive guidance provided herein constitute a robust framework for the confident analysis of this important pharmaceutical intermediate, ensuring the highest standards of scientific integrity and data quality in research and development settings.

References

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available from: [Link]

-

Altarawneh, I., & Al-Harahsheh, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available from: [Link]

-

Katritzky, A. R., et al. (1998). Collisionally activated dissociation of N-acylpyridinium cations. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. Available from: [Link]

-

PubChem. 5-Bromo-3,4-dimethylpyridin-2-amine. Available from: [Link]

-

Apicule. 5-Bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6) API Intermediate Manufacturers. Available from: [Link]

-

Prasain, J. K., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. PubMed. Available from: [Link]

-

ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. Available from: [Link]

-

Wikipedia. Collision-induced dissociation. Available from: [Link]

-

Pearson+. The molecule that gave the mass spectrum shown here contains a halogen. Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

-

Kercher, J. P., & Kool, E. T. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. PubMed. Available from: [Link]

-

Hofler, F., & Quist, P. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available from: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 7. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 5-bromo-N,3-dimethylpyridin-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-bromo-N,3-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive published empirical solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of molecular interaction. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate process development, formulation, and chemical synthesis.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From the synthetic route and purification strategies to formulation design and bioavailability, understanding how a compound behaves in different solvents is paramount. 5-bromo-N,3-dimethylpyridin-2-amine serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its solubility profile dictates the choice of reaction media, crystallization conditions, and purification methods, directly impacting yield, purity, and overall process efficiency. An in-depth comprehension of its solubility in organic solvents is therefore not merely an academic exercise but a fundamental necessity for robust and scalable pharmaceutical manufacturing.

Physicochemical Properties of 5-bromo-N,3-dimethylpyridin-2-amine

A molecule's structure and inherent properties are the primary determinants of its solubility. The key physicochemical parameters for 5-bromo-N,3-dimethylpyridin-2-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | ChemScene[2] |

| Molecular Weight | 201.06 g/mol | apicule[1], ChemScene[2] |

| Calculated logP | 2.19 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

The calculated octanol-water partition coefficient (logP) of 2.19 suggests that 5-bromo-N,3-dimethylpyridin-2-amine has a moderately lipophilic character, indicating a preference for organic environments over aqueous media. The presence of a secondary amine group provides a site for hydrogen bonding, which can influence its interaction with protic solvents. The pyridine ring itself is polar, contributing to potential interactions with polar solvents.[3]

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of 5-bromo-N,3-dimethylpyridin-2-amine across different classes of organic solvents.[4] The molecule's structure, featuring a polar pyridine ring, a hydrogen-bonding amine group, and nonpolar methyl and bromo substituents, suggests a nuanced solubility profile.

Polar Aprotic Solvents

-

Examples: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Predicted Solubility: High . The polarity of the pyridine ring and the potential for dipole-dipole interactions with these solvents should lead to good solubility. Solvents like DMF and DMSO, with their high polarity, are expected to be particularly effective.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol

-

Predicted Solubility: Moderate to High . The secondary amine group can act as a hydrogen bond donor, and the nitrogen of the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with protic solvents. However, the overall lipophilicity of the molecule (logP > 2) may limit its solubility in more polar alcohols compared to aprotic solvents of similar polarity.

Nonpolar Solvents

-

Examples: Hexane, Toluene, Dichloromethane

-